Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester
Description
Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester is a chemical compound with a complex structure
Properties
CAS No. |
133217-59-1 |
|---|---|
Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethylsulfanylcarbonyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O4S/c1-5-14-8(11)13-6-12-7(10)9(2,3)4/h5-6H2,1-4H3 |
InChI Key |
FAFMFYZDXCDNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester involves several steps. One common method includes the esterification of propanoic acid derivatives with appropriate alcohols under acidic conditions. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester can be compared with similar compounds such as:
Propanoic acid, 2,2-dimethyl-, ethyl ester: This compound has a similar structure but lacks the ethylthio carbonyl group.
Propanoic acid, 2,2-dimethyl-, methyl ester: Another similar compound with a methyl ester group instead of the ethylthio carbonyl group.
Propanoic acid, 2-methyl-, ethyl ester: This compound has a different substitution pattern on the propanoic acid backbone.
Biological Activity
Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester, commonly referred to as a derivative of pivalic acid, is a compound with significant biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in cancer research and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C8H16O2S
- Molecular Weight : 176.28 g/mol
- CAS Registry Number : 11557375
This compound features a propanoic acid backbone with a dimethyl group and an ethylthio carbonyl moiety, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the ester : Reacting propanoic acid with an alcohol under acidic conditions.
- Incorporation of the ethylthio group : Utilizing thiol chemistry to introduce the ethylthio moiety.
Anticancer Properties
Recent studies have highlighted the anticancer properties of related compounds derived from 2,2-dimethylpropanoic acid. For instance, a series of 24 compounds synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated selective inhibition of colon cancer cell proliferation (HCT-116 cells) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably:
- Compound 7a and 7g exhibited the highest inhibitory activity (IC50 = 0.12 mg/mL).
- The mechanism of action was linked to apoptosis induction and disruption of cell cycle progression.
The compounds were found to act through the inhibition of specific signaling pathways involving heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), which are critical for cancer cell survival and proliferation .
Study on Antiproliferative Activity
In a detailed study focusing on methyl esters derived from propanoic acid, researchers evaluated their effects on various cancer cell lines. The results indicated that these compounds selectively targeted cancerous cells while sparing normal cells (e.g., HEK-293), suggesting a favorable therapeutic index .
Toxicological Assessment
A rapid screening approach assessed the ecological impact and potential toxicity of similar compounds. Of the substances evaluated, many showed low potential for ecological harm, indicating that modifications in chemical structure could lead to safer alternatives in pharmaceutical applications .
Data Table: Biological Activity Summary
| Compound | IC50 (mg/mL) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 7a | 0.12 | HCT-116 | HSP90/TRAP1 inhibition |
| Compound 7g | 0.12 | HCT-116 | HSP90/TRAP1 inhibition |
| Compound 7d | 0.81 | HCT-116 | HSP90/TRAP1 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
